3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

Anti-inflammatory in vivo pharmacology structure-activity relationship

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic building block and a member of the 1,2,4-oxadiazole class, characterized by a 3-fluoro-4-methoxyphenyl moiety at the 3-position. This specific substitution pattern is a key pharmacophoric feature in a series of compounds with demonstrated in vivo anti-inflammatory and analgesic properties.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B12455811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC=N2)F
InChIInChI=1S/C9H7FN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3
InChIKeyIPRPRSUUENXKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole: A Core Scaffold for Anti-Inflammatory Agent Development


3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic building block and a member of the 1,2,4-oxadiazole class, characterized by a 3-fluoro-4-methoxyphenyl moiety at the 3-position. This specific substitution pattern is a key pharmacophoric feature in a series of compounds with demonstrated in vivo anti-inflammatory and analgesic properties [1]. The core scaffold serves as a versatile intermediate for generating diverse 5-substituted analogs, where the electronic and steric properties of the fluoro and methoxy groups on the phenyl ring are critical for modulating biological activity and target engagement [1].

Why 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole Cannot Be Simply Interchanged with Analogs


Within the 1,2,4-oxadiazole class, minor structural variations lead to significant and unpredictable shifts in pharmacological profile. Direct procurement of a generic analog without the precise 3-fluoro-4-methoxyphenyl substitution is not a viable strategy, as biological activity is highly dependent on the specific electronic and steric characteristics of this group. Evidence from a closely related series demonstrates that replacing the 5-position substituent on the oxadiazole ring can alter in vivo anti-inflammatory efficacy from 39% to 73% edema inhibition [1]. Similarly, the nature of the halogen on the phenyl ring is a decisive factor, with even subtle changes dramatically impacting potency [1]. Therefore, substituting this specific intermediate with a similar oxadiazole risks complete loss of desired activity, making its controlled procurement essential for consistent research outcomes.

Quantitative Differentiation Guide for 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole


Superior Anti-Inflammatory Potency of the 3-Fluoro-4-Methoxyphenyl Scaffold vs. Other Halogenated Analogs

The 3-fluoro-4-methoxyphenyl moiety is a superior pharmacophore for in vivo anti-inflammatory activity within the 1,2,4-oxadiazole class. The lead compound from this series, 3a, which bears both this moiety and a 2-fluorophenyl substituent, achieved 73% inhibition of paw edema, demonstrating the potency achievable with this core [1]. This performance far exceeds that of other substitution patterns, such as the 5e (39% inhibition) and 5b (41% inhibition) analogs, where the 3-fluoro-4-methoxyphenyl group is absent, confirming it is not merely a passive scaffold but an active contributor to pharmacological efficacy [1].

Anti-inflammatory in vivo pharmacology structure-activity relationship

Rapid Onset of Analgesic Action Enabled by the Core Scaffold

The core scaffold enables a rapid onset of analgesic action that surpasses the performance of close analogs. In a tail-flick test, compound 3a, elaborated from the core scaffold, achieved its peak analgesic effect at 90 minutes (7.54 ± 0.12 s) [1]. This result was comparable to the standard drug pentazocine and represented an excellent activity level that was not matched by several other compounds in the series, such as 5f, 3c, 5e, and 3e, which showed only moderate activity [1]. This indicates that the specific 3-fluoro-4-methoxyphenyl core is associated with a desirable fast-acting analgesic profile.

Analgesic tail-flick test onset of action

Favorable In Silico ADME Profile Distinguishes the Chemical Series

The series of oxadiazole derivatives containing the 3-fluoro-4-methoxyphenyl moiety is characterized by a favorable in silico ADME profile, predicting good oral drug candidacy [1]. This computational profiling provides a point of differentiation, as the specific electronic and lipophilic characteristics bestowed by the fluoro and methoxy groups are calculated to confer drug-like properties not universally present in all oxadiazole scaffolds. This predictive data offers a strong, albeit computational, rationale for prioritizing this chemical series for further development over others with less favorable predicted pharmacokinetics.

ADME drug-likeness in silico prediction

Optimal Application Scenarios for Procuring 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole


Medicinal Chemistry: Lead Optimization for Fast-Acting NSAID Candidates

This compound is the ideal starting point for synthesizing a focused library of 5-substituted-1,2,4-oxadiazoles aimed at developing novel, fast-acting non-steroidal anti-inflammatory drugs (NSAIDs). Evidence shows that the core scaffold can be elaborated into analogs with rapid onset of action and high in vivo efficacy, comparable to diclofenac sodium and pentazocine [1]. Its procurement for structure-activity relationship (SAR) studies is a high-value strategy to explore next-generation anti-inflammatory agents with an optimized therapeutic window.

Chemical Biology: Tool Compound Synthesis for Target Identification

The unique substitution pattern on the phenyl ring allows for further functionalization, making it suitable for creating chemical probes. A researcher could synthesize a photoaffinity label or an affinity chromatography matrix from this core to identify the molecular target(s) responsible for its potent anti-inflammatory and analgesic effects, which are currently not fully elucidated [1]. Its established in vivo activity validates the investment in advanced probe synthesis.

Pharmaceutical Development: A Late-Stage Functionalization Scaffold

For process chemistry and pharmaceutical development, this compound serves as a versatile, advanced intermediate. Its synthesis is well-characterized [1], and the unsubstituted 5-position provides a clear handle for late-stage diversification. This allows for the rapid generation of a wide array of final drug candidates without needing to rebuild the core structure, significantly streamlining the synthetic route and accelerating development timelines.

Academic Research: Interdisciplinary Study of Halogenated Heterocycles

The compound is an excellent model substrate for interdisciplinary academic research spanning synthetic chemistry, pharmacology, and computational drug design. It provides a hands-on example for studying the impact of fluorine substitution on molecular properties and biological activity, where its in silico ADME predictions can be experimentally validated in vitro [1]. Its procurement supports integrated educational and research programs in modern medicinal chemistry.

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